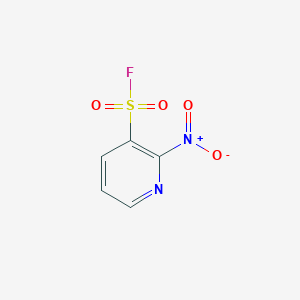
(2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Colorimetric Sensing of Fluoride Anions A study by Younes et al. (2020) explores the synthesis and application of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related to (2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide, in colorimetric sensing of fluoride anions. This research highlights the potential of similar compounds in developing sensors that exhibit color changes upon interaction with specific ions, providing a simple and effective means for detecting fluoride anions in solutions through a naked-eye detection method. The sensing mechanism was attributed to a deprotonation-enhanced intramolecular charge transfer, supported by UV-Vis and NMR titration experiments along with density functional theory (DFT) calculations (Younes et al., 2020).
Enantioselective Catabolism in Microorganisms Research by Huang et al. (2019) on the enantioselective catabolism of napropamide, a compound with structural features resembling (2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide, by Sphingobium sp. strains, sheds light on microbial pathways that could potentially degrade similar environmental pollutants. This study provides insight into how specific bacterial strains process different enantiomers through distinct catabolic pathways, emphasizing the importance of understanding microbial interactions with synthetic compounds for environmental remediation efforts (Huang et al., 2019).
Organic Electronics and Polymer Chemistry The development of naphthalene diimide (NDI) derivatives for applications in organic electronics highlights the versatility of compounds with naphthalene cores. For instance, core-expanded naphthalene diimides fused with sulfur heterocycles, studied by Hu et al. (2011), demonstrate the utility of such compounds in creating air-stable, solution-processed n-channel organic thin film transistors. These materials exhibit promising electron mobility, indicating their potential for use in high-performance electronic devices (Hu et al., 2011).
Polymer Science for Advanced Materials Further research into aromatic polyamides containing pendant naphthalene-8-oxybenzamide units by Ghodke et al. (2021) explores the synthesis of novel polymers with high thermal stability and good solubility in organic solvents. These materials, derived from components structurally similar to (2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide, demonstrate potential applications in advanced materials science, particularly in areas requiring stable, high-performance polymers (Ghodke et al., 2021).
properties
IUPAC Name |
(Z)-N-(2,4-difluorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO/c20-15-9-10-18(17(21)12-15)22-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,22,23)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAZGRNFQNQAX-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2957112.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)


![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)

![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2957128.png)
